molecular formula C8H14O B2825769 (3-Cyclopropylcyclobutyl)methanol CAS No. 1782799-64-7

(3-Cyclopropylcyclobutyl)methanol

Cat. No. B2825769
CAS RN: 1782799-64-7
M. Wt: 126.199
InChI Key: VDMZWKKVXGYAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Cyclopropylcyclobutyl)methanol” is a chemical compound with the molecular formula C8H14O and a molecular weight of 126.20 . It’s a research-use-only product .

Scientific Research Applications

Halohydrofuran Synthesis

  • A study by (Mothe et al., 2011) describes a method for preparing 3-halohydrofurans via a hydroxylation/halocyclization process of cyclopropyl methanols. This method is notable for its efficiency and mild reaction conditions.

Methanol in Lipid Dynamics

  • Research by (Nguyen et al., 2019) highlights the significant impact of methanol on lipid dynamics, particularly in its acceleration of 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics.

Catalysts in Chemical Synthesis

  • (Ozcubukcu et al., 2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, demonstrating its efficiency and broad applicability.

Methanol in Chemical Feedstock Synthesis

  • (Moran et al., 2011) explored the use of methanol as a renewable chemical feedstock in fine chemical synthesis, specifically in the context of C–C coupling with allenes.

Biological Conversion of Methanol

  • A study by (Whitaker et al., 2017) focused on engineering Escherichia coli for the biological conversion of methanol into specialty chemicals.

Methanol Synthesis Over Catalysts

  • The work of (Behrens et al., 2012) provides insights into the active site of methanol synthesis over Cu/ZnO/Al2O3 industrial catalysts, highlighting the importance of copper nanoparticles and zinc oxide in the process.

Hydrogen Bonding Studies

  • (Møllendal et al., 2004) investigated the intramolecular hydrogen bonding in (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations.

Enantioselective Cyclopropanation

  • Research by (Ikeno et al., 2001) on enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by 3-oxobutylideneaminatocobalt(II) complexes, emphasized the influence of ligands and solvents in these reactions.

Allylic Alcohol Synthesis

  • (Chen et al., 2021) developed a nickel-catalyzed method for coupling alkynes and methanol, enabling the synthesis of allylic alcohols with high efficiency and selectivity.

Methanol in Industrial Biotechnology

  • (Schrader et al., 2009) reviewed the use of methanol as a building block in industrial biotechnology, emphasizing the potential of methylotrophic bacteria for bioprocess technology.

Safety and Hazards

The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for “(3-Cyclopropylcyclobutyl)methanol” are not available, there is ongoing research into the conversion of methane to methanol, which could have implications for this compound .

properties

IUPAC Name

(3-cyclopropylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-6-3-8(4-6)7-1-2-7/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMZWKKVXGYAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782799-64-7
Record name (3-cyclopropylcyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.